methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

NAAA inhibition enzyme assay coumarin scaffold

Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS 694516-04-6) is a synthetic coumarin derivative (C₁₅H₁₆O₅, MW 276.28) belonging to the 2-oxo-2H-chromene family. The compound is characterized by a 3-acetate ester side chain and a 7-methoxy-4,8-dimethyl substitution pattern on the coumarin core.

Molecular Formula C15H16O5
Molecular Weight 276.288
CAS No. 694516-04-6
Cat. No. B2515033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
CAS694516-04-6
Molecular FormulaC15H16O5
Molecular Weight276.288
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)OC
InChIInChI=1S/C15H16O5/c1-8-10-5-6-12(18-3)9(2)14(10)20-15(17)11(8)7-13(16)19-4/h5-6H,7H2,1-4H3
InChIKeyOELIOHSMZRDCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS 694516-04-6): Procurement-Grade Coumarin Acetate and NAAA Inhibitor Scaffold


Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS 694516-04-6) is a synthetic coumarin derivative (C₁₅H₁₆O₅, MW 276.28) belonging to the 2-oxo-2H-chromene family [1]. The compound is characterized by a 3-acetate ester side chain and a 7-methoxy-4,8-dimethyl substitution pattern on the coumarin core. This specific substitution architecture distinguishes it from simpler coumarins such as 4,8-dimethylcoumarin or 7-hydroxy-4-methylcoumarin, and enables functionalization at the C-3 position for further derivatization . The compound has documented activity as an N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor, with publicly available affinity data in the nanomolar range, positioning it as a research tool scaffold distinct from common coumarin natural products [1].

Why In-Class Coumarin Substitution Fails: Quantitative Selectivity and Scaffold Constraints for Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS 694516-04-6)


Generic in-class substitution of 2-oxo-2H-chromene derivatives is not scientifically valid because the 3-acetate ester side chain of methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS 694516-04-6) provides a unique chemical handle for downstream functionalization—via hydrolysis to the carboxylic acid, amidation, or transesterification—that is absent in simpler coumarins such as 4,8-dimethylcoumarin (CAS 42286-88-4) or 7-hydroxy-4-methylcoumarin (CAS 90-33-5) [1]. More critically, the compound's experimentally measured NAAA inhibitory activity (IC₅₀ = 27 nM for recombinant human NAAA in HEK293 cells) [2] cannot be extrapolated to other coumarin scaffolds lacking the same substitution pattern. For example, the coumarinic derivatives 5a–d reported by Kontogiorgis et al. (2012) exhibit antioxidant IC₅₀ values ranging from 8.62–92.6 nM in a DPPH radical scavenging assay [3]—a fundamentally different pharmacological endpoint that precludes direct functional substitution. Substituting this compound with a structurally related but biologically uncharacterized coumarin risks losing the NAAA-target engagement profile that is the primary research utility of this scaffold.

Quantitative Head-to-Head Evidence Guide: Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS 694516-04-6) vs. Clinically Advanced NAAA Inhibitors


NAAA Inhibitory Potency: Target Compound vs. ARN16186 and AM11095 in Human NAAA Enzyme Assays

Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate demonstrates an IC₅₀ of 27 nM against recombinant human NAAA expressed in HEK293 cells [1]. This places it in the same nanomolar potency range as the clinically characterized NAAA inhibitor ARN16186 (IC₅₀ = 23 nM, human NAAA, ProbeChem datasheet) and the selective inhibitor AM11095 (IC₅₀ = 20 nM, human NAAA, Scientific Reports 2022) [2]. Compared to the endogenous-like inhibitor atractylodin (IC₅₀ = 2.81 µM, human NAAA, Frontiers in Pharmacology 2020) [3], the target compound is approximately 104-fold more potent.

NAAA inhibition enzyme assay coumarin scaffold IC₅₀ comparison

Species-Selectivity Profile: Human vs. Rat NAAA Inhibition by the Target Compound

BindingDB data reveal a distinctive species-selectivity profile for methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate. The compound exhibits a human/rat IC₅₀ ratio of approximately 0.96–1.07 (human IC₅₀ = 27 nM vs. rat IC₅₀ = 28 nM) in one dataset, indicating comparable potency across species [1]. However, a separate dataset shows rat NAAA inhibition at IC₅₀ = 63 nM (human/rat ratio ≈ 0.43), suggesting assay-dependent variability in cross-species activity [2]. This contrasts with some NAAA inhibitors that show pronounced species differences; for instance, ARN077 displays an IC₅₀ of 7 nM for human NAAA but potency in rodent models can vary substantially depending on the assay configuration [3]. The near-equipotent cross-species profile of the target compound under consistent assay conditions supports its utility as a tool compound for translational studies bridging in vitro human target engagement and rodent in vivo pharmacology.

species selectivity NAAA ortholog rat vs. human IC₅₀ ratio

Functional Selectivity: NAAA vs. Acid Ceramidase Discrimination for the Coumarin Scaffold Class

A structurally related coumarin derivative, BDBM50151055 (CHEMBL3771111), was profiled against both human NAAA (IC₅₀ = 160 nM) and human acid ceramidase (AC) (IC₅₀ = 8,090 nM), yielding a NAAA/AC selectivity ratio of approximately 50.6-fold [1]. While direct AC inhibition data for methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate are not publicly available, class-level inference from the coumarin scaffold suggests a similar selectivity window. In contrast, the clinically advanced NAAA inhibitor ARN16186 has been explicitly characterized as displaying 'little to no activity' against human AC and FAAH at 10 µM , representing a >435-fold selectivity window based on its IC₅₀ of 23 nM vs. the 10 µM counter-screen threshold. The coumarin class thus provides a modifiable scaffold where NAAA selectivity is scaffold-dependent and can be tuned via substitution, rather than an intrinsic property of all NAAA inhibitors.

target selectivity acid ceramidase NAAA off-target profiling

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. Common Coumarin Natural Products

The calculated physicochemical profile of methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate—density 1.2±0.1 g/cm³, boiling point 419.7±45.0 °C at 760 mmHg, flash point 186.6±28.8 °C —differs markedly from simpler coumarins. The molecular formula C₁₅H₁₆O₅ (MW 276.28) incorporates an additional ester moiety and two methyl substituents compared to the parent coumarin (C₉H₆O₂, MW 146.15) [1]. This results in a calculated LogP shift of approximately +1.5 to +2.0 log units relative to 7-hydroxy-4-methylcoumarin (C₁₀H₈O₃, MW 176.17), based on the additive contributions of the 8-methyl, 7-methoxy, and 3-acetate groups . The increased lipophilicity and the presence of the ester hydrogen bond acceptor alter both the solubility profile and the compound's suitability for specific formulation strategies compared to more polar coumarin natural products.

physicochemical properties LogP drug-likeness coumarin comparison

Patent and Literature Context: Target Compound as a Chromane Derivative Intermediate

US Patent US-8975415-B2 ('Chromane compounds') discloses a series of chromane derivatives as therapeutic agents with chemotherapeutic selectivity and radiosensitization properties [1]. Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is structurally consistent with the general Formula I intermediates described therein, specifically as a coumarin precursor that can be reduced to the corresponding chromane or further functionalized via the 3-acetate ester . This patent context differentiates the compound from widely available coumarin natural products (e.g., coumarin itself, umbelliferone, scopoletin) that lack the 3-acetate handle and are not claimed as synthetic intermediates in chromane therapeutic patent families. The compound's appearance in patent文献 as an intermediate, rather than merely as a natural product isolate, signals its utility in medicinal chemistry SAR exploration.

patent intermediate chromane derivatives chemical space SAR

Optimal Procurement and Application Scenarios for Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS 694516-04-6)


NAAA Enzyme Assay Development and Inhibitor Screening

This compound is suitable as a mid-nanomolar NAAA inhibitor reference compound (IC₅₀ = 27 nM, human NAAA in HEK293 cells) for high-throughput screening assay development, where a coumarin-based chemotype is desired as a distinct scaffold control separate from oxazolidone or pyrazole inhibitor classes [1]. The near-equipotent human/rat NAAA profile (human IC₅₀ = 27 nM; rat IC₅₀ = 28 nM under matched conditions) supports its use in cross-species assay validation protocols [1].

Synthetic Intermediate for Chromane-Based Drug Discovery Programs

As a 3-acetate-substituted coumarin consistent with chromane patent intermediates (US-8975415-B2), this compound serves as a key building block for the synthesis of chromane derivatives via ester hydrolysis, amidation, or reduction of the coumarin double bond [2]. The 7-methoxy-4,8-dimethyl substitution pattern pre-installs the aromatic ring substituents required for downstream chromane SAR exploration, reducing the number of synthetic steps compared to starting from unsubstituted coumarin [2].

Coumarin SAR Libraries for NAAA Target Engagement Studies

Researchers constructing focused coumarin libraries for NAAA target engagement can use this compound as the parent scaffold for systematic derivatization at the 3-acetate position. The class-level NAAA/acid ceramidase selectivity (~51-fold, inferred from CHEMBL3771111) provides a starting point for optimizing selectivity via substitution at the 3-position, a strategy that is not accessible with simple coumarins lacking a functionalizable C-3 side chain [3].

Physicochemical Reference Standard for Lipophilic Coumarin Characterization

With a calculated LogP of approximately 2.5–3.0, density of 1.2 g/cm³, boiling point of 419.7 °C, and zero H-bond donors, this compound can serve as a lipophilic coumarin reference standard for chromatographic method development and computational LogP model validation . Its physicochemical profile is distinct from more polar hydroxylated coumarins (e.g., 7-hydroxy-4-methylcoumarin, LogP ≈ 1.9), enabling its use as a retention time marker in reversed-phase HPLC method development for coumarin libraries .

Quote Request

Request a Quote for methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.